2-(Naphthalen-1-yl)propanal
Overview
Description
2-(Naphthalen-1-yl)propanal is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a propanal group attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)propanal typically involves the Friedel-Crafts acylation of naphthalene with propanal. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
Friedel-Crafts Acylation: Naphthalene reacts with propanal in the presence of AlCl3 to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)propanal undergoes various chemical reactions, including:
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Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(Naphthalen-1-yl)propanoic acid.
Reagents and Conditions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products: 2-(Naphthalen-1-yl)propanoic acid.
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Reduction: : The aldehyde group can be reduced to form the corresponding alcohol, 2-(Naphthalen-1-yl)propanol.
Reagents and Conditions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products: 2-(Naphthalen-1-yl)propanol.
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Substitution: : The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reagents and Conditions: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products: Nitro or sulfonic acid derivatives of this compound.
Scientific Research Applications
2-(Naphthalen-1-yl)propanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)propanal depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, the compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)propanal can be compared with other naphthalene derivatives, such as:
2-(Naphthalen-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group. It has different chemical reactivity and applications.
1-(Naphthalen-1-yl)ethanol: Contains an alcohol group instead of an aldehyde group, leading to different chemical properties and uses.
Naphthalene-1-carboxaldehyde: Similar to this compound but lacks the propyl chain, resulting in different reactivity and applications.
Properties
IUPAC Name |
2-naphthalen-1-ylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTNFBSDEIGSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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